molecular formula C7H11F3N4 B1476722 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine CAS No. 1863438-58-7

1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine

Cat. No. B1476722
CAS RN: 1863438-58-7
M. Wt: 208.18 g/mol
InChI Key: ROOOIKZPEPREHO-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)pyrrolidine (AZEP) is a compound that has been prepared in laboratories . It’s used in various chemical reactions and has certain physical and chemical properties .


Chemical Reactions Analysis

AZEP has been used in a three-component alkene alkylazidation using sodium azide and heteroarenium salts . Another reaction involves the transformation of esters of 1,2-azido alcohols into α-amido ketones .


Physical And Chemical Properties Analysis

AZEP’s density and dynamic viscosity were measured over the temperature range from 273.15 K to 373.15 K. Its vapor pressure was determined in the range of (311.75–418.15) K .

Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

Pyrrolidines are significant in various fields, such as medicine, where they are used in drug development, and in industry, for applications like dyes and agrochemical substances. The synthesis of pyrrolidines, including those with trifluoromethyl groups, can be achieved through [3+2] cycloaddition reactions, showcasing their versatility in organic synthesis. These reactions can proceed under mild conditions, leading to pyrrolidine derivatives with specific structural features (Żmigrodzka et al., 2022).

Fluorinated Pyrrolidine Building Blocks

The introduction of fluorous substituents into pyrrolidine structures can dramatically enhance their properties, making them useful for a wide range of applications. The preparation and utilization of a new trifluoromethylated azomethine ylide precursor have led to the development of fluorinated pyrrolidine, 3-pyrroline, and pyrrole building blocks, indicating the importance of such modifications in enhancing the efficacy of molecules (Tran et al., 2012).

Asymmetric Synthesis Techniques

Asymmetric synthesis of trifluoromethylated pyrrolidines through catalytic processes has been explored, achieving excellent stereoselectivity. This method highlights the capacity for creating structurally complex pyrrolidine derivatives with potential applications in medicinal chemistry and as organocatalysts. Such techniques demonstrate the utility of 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine and related compounds in constructing molecules with precise chiral features (Li et al., 2011; Li et al., 2012).

Medicinal Chemistry and Organic Synthesis

Fluoropyrrolidines and (fluoroalkyl)pyrrolidines are key in the preparation of medicinal drugs and as organocatalysts, underscoring the broad applicability of such compounds in both medicinal chemistry and organic synthesis. The synthesis approaches vary from direct fluorination to multistep processes, utilizing fluoroalkyl precursors to achieve desired functionalities and properties in the final compounds (Pfund & Lequeux, 2017).

properties

IUPAC Name

1-(2-azidoethyl)-3-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N4/c8-7(9,10)6-1-3-14(5-6)4-2-12-13-11/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOOIKZPEPREHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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